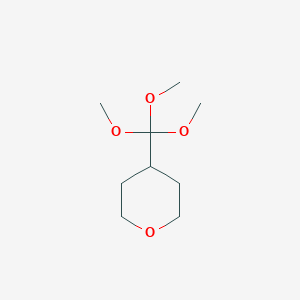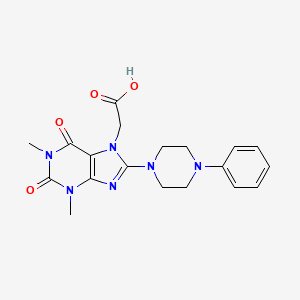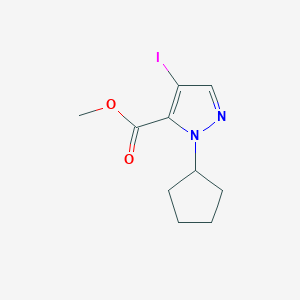
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, also known as 6-CBP-2-CP-5-TFM-3-P, is a synthetic organic compound developed in the late 1980s. It is a versatile compound with a wide range of applications in the field of organic chemistry, ranging from pharmaceuticals to materials science. In recent years, 6-CBP-2-CP-5-TFM-3-P has also been studied for its potential uses in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone serves as a structural scaffold for synthesizing various substituted and ring-fused pyridazinone systems. Sequential nucleophilic aromatic substitution processes can modify this core structure, leading to a diverse array of polyfunctional systems with potential applications in drug discovery. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles yields aminated products through substitution at the 4- and 5-positions, demonstrating the versatility of pyridazinone derivatives in chemical synthesis (Pattison et al., 2009).
Herbicidal Activity
Substituted pyridazinone compounds have been investigated for their herbicidal activity, demonstrating the ability to inhibit the Hill reaction and photosynthesis in plants. This mode of action underlies the phytotoxicity of related compounds like pyrazon and highlights the potential of pyridazinone derivatives in agricultural applications. The herbicidal efficacy of these compounds is influenced by their molecular structure, with specific substitutions enhancing their biological properties and resistance to metabolic detoxification in plants (Hilton et al., 1969).
Photoreactivity and Synthesis of Heterocycles
Pyridazinone derivatives exhibit interesting photoreactivity, forming [2+2] cycloadducts when reacted with chloroethylenes under sensitized conditions. These reactions yield 2-oxabicyclo[4.2.0]oct-4-en-3-ones and other heterocyclic structures, showcasing the utility of pyridazinone derivatives in synthesizing complex molecular architectures. Dehydrochlorination of these adducts can lead to 5-ethenyl-2-pyrones, further illustrating the chemical diversity attainable from pyridazinone-based reactions (Shimo et al., 1987).
Antioxidant and Corrosion Inhibitor Properties
Pyridazinone derivatives have also been explored for their antioxidant properties and potential as corrosion inhibitors. These applications are particularly relevant in the context of improving the performance and stability of base oils and other industrial materials. By modifying the pyridazinone structure, it is possible to enhance these properties, contributing to the development of more effective and durable materials (Nessim, 2017).
Eigenschaften
IUPAC Name |
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N2O2/c19-11-7-5-10(6-8-11)17(27)16-12(18(21,22)23)9-15(26)25(24-16)14-4-2-1-3-13(14)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDITMUHIWTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)
![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)
![6-(4-methoxyphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2681230.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)



![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)
